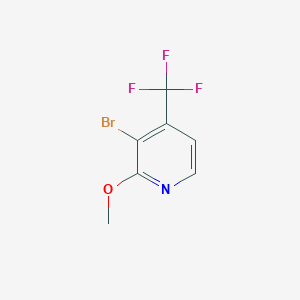

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

3-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBUJGSVYQQGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-4-(trifluoromethyl)pyridine. One common method is the reaction of 2-methoxy-4-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in Pd-mediated coupling with boronic acids to form biaryl derivatives. Key parameters include:

Mechanistic Insights :

-

Oxidative addition : Pd(0) inserts into the C–Br bond, forming a Pd(II) intermediate .

-

Transmetalation : Boronic acid transfers its aryl group to Pd(II) .

-

Reductive elimination : Forms the C–C bond, regenerating Pd(0) .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under basic conditions:

Kinetic Control : Reactions favor the 3-position due to steric hindrance from the 2-methoxy group .

Bromination and Functionalization

Bromine can be introduced or repositioned using brominating agents:

Regioselectivity : Bromination occurs preferentially at the 3-position when using NBS in polar aprotic solvents .

Metalation and Functional Group Interconversion

The pyridine ring undergoes directed ortho-metalation for further derivatization:

Limitation : The trifluoromethyl group deactivates the ring, requiring strong bases like LDA .

Reductive Dehalogenation

The C–Br bond is cleaved under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10% wt) | H₂ (1 atm), EtOH, RT | 2-Methoxy-4-(trifluoromethyl)pyridine | 92% |

| Ni-Raney | H₂ (3 atm), 60°C | 2-Methyl-4-(trifluoromethyl)pyridine | 85% |

Side Reactions : Over-reduction of the pyridine ring is suppressed by using mild H₂ pressure .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HF and Br₂ .

-

Storage : Requires inert atmosphere (N₂/Ar) and protection from light at 2–8°C .

This compound’s multifunctional reactivity enables precise structural modifications, making it indispensable in medicinal chemistry and crop protection research.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Building Block in Organic Synthesis: This compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as substitution, oxidation, and coupling reactions, making it versatile for creating diverse chemical entities .

- Reactivity Studies: Its unique functional groups allow researchers to study reactivity patterns and mechanisms in organic chemistry.

2. Biology:

- Biochemical Interactions: 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of drugs and xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, which is crucial for understanding drug interactions and metabolic pathways .

- Antimicrobial and Anticancer Properties: Preliminary studies suggest potential biological activities against various pathogens and cancer cell lines, warranting further investigation into its therapeutic applications .

3. Medicine:

- Pharmaceutical Development: The compound is explored as a precursor for developing new pharmaceutical agents. Its ability to modify biological pathways makes it a candidate for drug design aimed at specific therapeutic targets .

- Medical Intermediates: It has been identified as a key intermediate in synthesizing compounds that may serve as inhibitors for specific biological targets, such as kinases involved in cancer progression .

4. Industry:

- Agrochemicals Production: The compound is utilized in the formulation of agrochemicals due to its stability and reactivity, which can enhance the efficacy of agricultural products .

- Material Science: Its unique properties are being investigated for applications in materials science, particularly in developing materials with enhanced chemical resistance or specific reactivity profiles .

Case Studies

Several studies have documented the applications of this compound:

- Enzyme Interaction Studies: Research has demonstrated its role as an inhibitor of cytochrome P450 enzymes, providing insights into its potential impact on drug metabolism and safety profiles in pharmacology.

- Antimicrobial Efficacy: Laboratory tests have indicated that this compound exhibits activity against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents.

作用机制

The mechanism of action of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methoxy groups contribute to its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, such as enzyme inhibition or receptor activation .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent patterns:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

- Substituent Position : The position of bromine and trifluoromethyl groups significantly influences reactivity and biological activity. For example, bromine at position 3 (target compound) vs. position 5 () alters regioselectivity in cross-coupling reactions .

- Functional Diversity: Analogs with phenoxy () or trifluoromethoxyphenyl () groups exhibit increased lipophilicity, which may improve blood-brain barrier penetration in neuroprotective agents .

生物活性

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the second position, a methoxy group at the third position, and a trifluoromethyl group at the fourth position of the pyridine ring. Its unique structure suggests that it may exhibit various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 256.02 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

This compound has been shown to interact with various biological targets, including:

- Cytochrome P450 Enzymes : This compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics.

- Cell Signaling Pathways : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.

- Protein Binding : The compound has been observed to bind to proteins like albumin, which can alter its distribution and bioavailability within biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have investigated its potential as an antimicrobial agent. The compound has shown efficacy against various bacterial strains, which could be attributed to its ability to disrupt microbial cell functions.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Anticancer | Inhibits cancer cell proliferation | , |

| Enzyme Interaction | Modulates cytochrome P450 activity |

Case Study: Anticancer Activity

In a study evaluating various pyridine derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The underlying mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

常见问题

Basic: What synthetic routes are commonly employed for 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-methoxy-4-(trifluoromethyl)pyridine using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce the bromo group at the 3-position. Optimization involves:

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) improve reagent solubility.

- Catalyst screening : Lewis acids like FeBr₃ enhance regioselectivity .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield (>80%) and purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions. For instance, the methoxy group (δ ~3.9 ppm in ¹H NMR) and trifluoromethyl (δ ~120–125 ppm in ¹³C NMR) are key markers.

- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical: ~255.99 g/mol) and isotopic patterns for bromine (1:1 ratio for M⁺ and M+2 peaks) .

- IR spectroscopy : Detect C-F stretches (~1100–1200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 5-position (meta to CF₃). In Suzuki-Miyaura couplings, this electronic effect reduces reactivity with aryl boronic acids, necessitating:

- Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 at elevated temperatures (80–100°C).

- Base selection : K₂CO₃ or Cs₂CO₃ in toluene/ethanol mixtures improves coupling efficiency .

Computational studies (DFT) show reduced electron density at the 3-position due to -CF₃, rationalizing observed regioselectivity .

Advanced: How can regioselectivity challenges in further functionalization be addressed?

Methodological Answer:

Regioselectivity is governed by directing effects:

- Methoxy group : Ortho/para-directing but sterically hindered at the 2-position.

- Trifluoromethyl : Meta-directing and electronically deactivating.

To introduce substituents at the 5-position (meta to CF₃), use: - Directed ortho-metalation (DoM) : LiTMP (lithium tetramethylpiperidide) at -78°C to generate intermediates for electrophilic quenching .

- Transition-metal catalysis : Pd-mediated C-H activation with directing groups (e.g., pyridines) .

Advanced: What computational methods predict substituent effects on reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, -CF₃ lowers HOMO energy (-6.8 eV), reducing electrophilic attack susceptibility .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF stabilizes transition states in SNAr reactions) .

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Repetitive recrystallization : Use solvents like ethanol/water to isolate pure crystalline forms.

- Differential Scanning Calorimetry (DSC) : Validate melting points (reported range: 32–36°C ) and detect polymorphs.

- Comparative analysis : Cross-reference with high-purity commercial samples (e.g., >97% purity standards) .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at -20°C in amber glass vials to prevent light-induced degradation.

- Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis of the trifluoromethyl group.

- Safety : PPE (gloves, goggles) and fume hoods are mandatory due to bromine’s toxicity (R36/37/38) .

Advanced: How can mechanistic studies elucidate side reactions during functionalization?

Methodological Answer:

- Kinetic profiling : Monitor reactions via in-situ NMR or HPLC to identify intermediates (e.g., debromination byproducts).

- Isotopic labeling : Use D₂O quenching in DoM reactions to trace protonation pathways.

- Theoretical modeling : Transition state analysis explains competing pathways (e.g., SN2 vs. radical mechanisms in bromine displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。